molecular formula C19H18N2OS B5759519 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Cat. No. B5759519
M. Wt: 322.4 g/mol
InChI Key: HLJSTSHQYLJXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, also known as MPTP, is a chemical compound with potential applications in scientific research. MPTP is a thiazole derivative that has been shown to have promising effects in various fields of research, including neuroscience, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide involves its conversion into MPP+ by the enzyme monoamine oxidase-B. MPP+ selectively damages dopaminergic neurons in the substantia nigra by inhibiting complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and cell death.
Biochemical and Physiological Effects:
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects. In animal models of Parkinson's disease, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to cause a decrease in dopamine levels in the brain, leading to the development of Parkinson's disease-like symptoms.
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide has also been shown to increase the release of dopamine in the brain, leading to potential applications in the treatment of depression and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its conversion into MPP+ by monoamine oxidase-B is well-characterized. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is also highly selective for dopaminergic neurons in the substantia nigra, making it a useful tool for studying Parkinson's disease.
However, there are also limitations to using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide in lab experiments. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a toxic compound that can be dangerous if mishandled. Additionally, the animal models of Parkinson's disease created using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide may not fully replicate the disease's complex pathophysiology in humans.

Future Directions

There are several potential future directions for research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide. One potential direction is the development of new compounds that are more selective for dopaminergic neurons in the substantia nigra and have fewer toxic effects.
Another potential direction is the use of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide in combination with other compounds to create animal models of Parkinson's disease that more closely replicate the disease's pathophysiology in humans.
Finally, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide may have potential applications in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia, which warrant further investigation.
Conclusion:
In conclusion, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a thiazole derivative with potential applications in various fields of scientific research. Its conversion into MPP+ by monoamine oxidase-B makes it a useful tool for studying Parkinson's disease, and its ability to increase dopamine release in the brain may have potential applications in the treatment of depression and other psychiatric disorders. However, the toxic effects of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide and the limitations of animal models created using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide mean that further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide involves a multi-step process that begins with the reaction of 4-methylphenyl isothiocyanate with 2-aminothiazole to form 4-methylphenyl thiosemicarbazide. This intermediate is then reacted with 3-phenylpropanoyl chloride to obtain N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide has been widely used in scientific research due to its potential applications in various fields. In neuroscience, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide has been used to create animal models of Parkinson's disease. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is converted into MPP+ by the enzyme monoamine oxidase-B, which selectively damages dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animal models.
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide has also been used in pharmacology research to study the effects of drugs on the central nervous system. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to increase the release of dopamine in the brain, leading to potential applications in the treatment of depression and other psychiatric disorders.

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-7-10-16(11-8-14)17-13-23-19(20-17)21-18(22)12-9-15-5-3-2-4-6-15/h2-8,10-11,13H,9,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJSTSHQYLJXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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